![molecular formula C27H38O2 B14480663 4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one CAS No. 70119-97-0](/img/structure/B14480663.png)
4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methyloctan-2-yl substituent, and a pentan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts acylation reaction, where a benzene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-methyloctan-2-yl)phenol: Shares the methyloctan-2-yl substituent but lacks the benzyloxy and pentan-2-one groups.
Benzyloxybenzene: Contains the benzyloxy group but lacks the methyloctan-2-yl and pentan-2-one moieties.
Uniqueness
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
70119-97-0 |
|---|---|
Molecular Formula |
C27H38O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
4-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]pentan-2-one |
InChI |
InChI=1S/C27H38O2/c1-6-7-8-12-17-27(4,5)24-15-16-25(21(2)18-22(3)28)26(19-24)29-20-23-13-10-9-11-14-23/h9-11,13-16,19,21H,6-8,12,17-18,20H2,1-5H3 |
InChI Key |
KQIKCCLIERBUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C(C)CC(=O)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




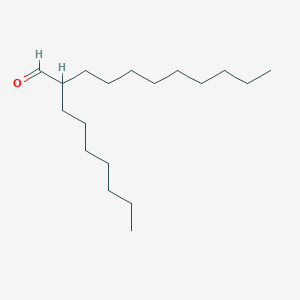
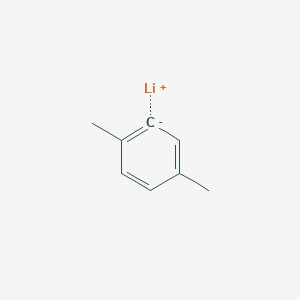
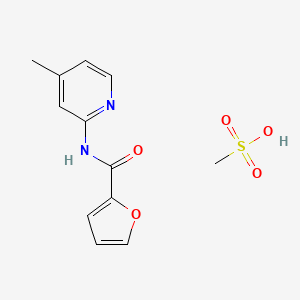

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
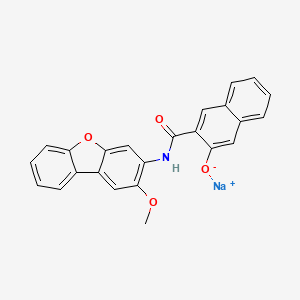
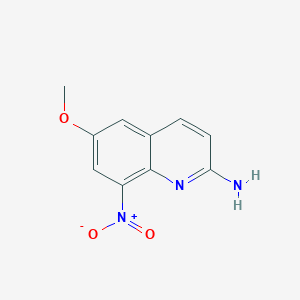
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
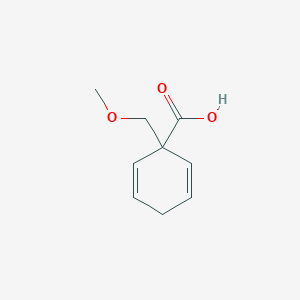
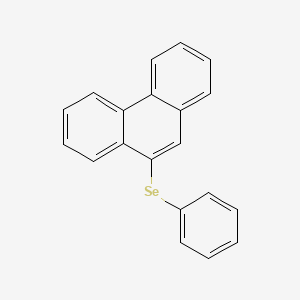
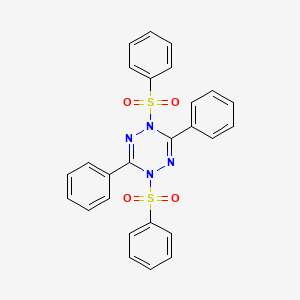
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
